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Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used as a

vehicle for the administration of nutrients and pharmaceutical drugs.[1] The inclusion of 1,2-

distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol

(PEG) and ending in a carboxyl group (DSPE-PEG-COOH) offers a versatile platform for drug

delivery. The DSPE component, a phospholipid with two saturated 18-carbon stearoyl chains,

contributes to the formation of rigid and stable lipid bilayers at physiological temperatures.[2]

The PEG moiety provides a "stealth" characteristic, enabling the liposomes to evade the

mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[1][2]

This extended circulation increases the probability of the liposome accumulating at target sites,

such as tumors, through the enhanced permeability and retention (EPR) effect.[1][3] The

terminal carboxylic acid group allows for the covalent attachment of targeting ligands, such as

antibodies or peptides, to direct the liposomes to specific cells or tissues.[4][5]

These application notes provide a detailed protocol for the preparation of DSPE-PEG-COOH
liposomes using the well-established thin-film hydration method followed by extrusion. This

method is known for its simplicity and reproducibility in producing unilamellar vesicles with a

controlled size distribution.[6][7][8]
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The following table summarizes quantitative data from various studies on the formulation and

characterization of DSPE-PEG-COOH and related PEGylated liposomes, providing a

comparative overview of different preparation parameters and their outcomes.
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Lipid
Compositio
n (molar
ratio)

Drug
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Encapsulati
on
Efficiency
(%)

Reference

POPC:Chol:P

OPG:APTED

B-PEG2000-

DSPE (4:3:3

with 2.5 wt%

of targeted

lipid)

- ~120 < 0.2 N/A [9]

DPPC:Chol:F

A-PEG-DSPE
5-Fluorouracil ~174 N/A ~39% [10]

PC:Chol:FA-

PEG-DSPE
5-Fluorouracil ~114 N/A ~67% [10]

DSPC:Chol:P

EG-

DSPE:FA-

PEG-DSPE

Methotrexate

& siRNA
~170 N/A N/A [10]

Cholesterol:S

PC:DSPE-

PEG2000:DS

PE-

PEG2000-R8

(33:62:4.2:0.8

)

Paclitaxel N/A N/A N/A [11]

DOTAP:Chol:

DMG-

PEG2k:DSPE

-PEG2k-

cRGD

(50:42:2:6)

shRNA ~126 0.1 ~96% [12]

DSPC:DSPE-

PEG2000

Daunorubicin N/A N/A N/A [13]
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(95:5)

Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-COOH Liposomes
via Thin-Film Hydration and Extrusion
This protocol details the preparation of small unilamellar vesicles (SUVs) containing DSPE-
PEG-COOH.

Materials:

Phospholipids (e.g., DSPC, DPPC, Soy PC)

Cholesterol

DSPE-PEG-COOH

Organic Solvent (e.g., chloroform, chloroform:methanol mixture 2:1 v/v)[14]

Hydration Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline

(HBS))

Round-bottom flask

Rotary evaporator

Vacuum pump or desiccator

Water bath

Liposome extruder

Polycarbonate membranes (e.g., 100 nm pore size)

Gas-tight syringes

Procedure:
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Lipid Dissolution:

Dissolve the desired lipids (e.g., a mixture of a primary phospholipid, cholesterol, and

DSPE-PEG-COOH) in an organic solvent in a round-bottom flask. Ensure the lipids are

completely dissolved to form a clear solution.[15]

Thin-Film Formation:

Remove the organic solvent using a rotary evaporator. This process should be carried out

at a temperature above the phase transition temperature (Tc) of the lipid with the highest

Tc. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner

surface of the flask.[6][15]

Drying:

Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any

residual organic solvent.[14][15]

Hydration:

Hydrate the lipid film by adding the aqueous hydration buffer. The temperature of the

hydration buffer should be above the Tc of the lipids to ensure proper hydration and

formation of multilamellar vesicles (MLVs).[15][16]

Agitate the flask by vortexing or gentle shaking to facilitate the formation of the MLV

suspension.[15]

Size Reduction by Extrusion:

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

[1]

To prevent clogging and improve the uniformity of the final liposome population, the MLV

suspension can be subjected to several freeze-thaw cycles or pre-filtered through a larger

pore size membrane.[17]
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Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the

extruder. Attach an empty syringe to the other side.[1]

Push the suspension from one syringe to the other through the membrane. Repeat this

process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome

suspension is in the alternate syringe.[1] This repeated extrusion through the defined pore

size filter results in the formation of a homogeneous population of small unilamellar

vesicles (SUVs).[6][18]

Storage:

Store the prepared liposome suspension at 4°C for long-term stability.[2]

Protocol 2: Characterization of DSPE-PEG-COOH
Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-

average diameter) and the width of the size distribution (PDI).

Protocol:

Dilute the liposome suspension in the external buffer to an appropriate concentration to

avoid multiple scattering effects.[1]

Transfer the sample to a clean cuvette.

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired

temperature (e.g., 25°C).[1]

Perform the measurement according to the instrument's software instructions. The Z-

average diameter and PDI are the key parameters to be recorded.[1]

2. Encapsulation Efficiency (EE) and Drug Loading Content (LC)

Principle: EE and LC are determined by separating the unencapsulated drug from the

liposomes and quantifying the amount of drug associated with the vesicles.[1]
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Protocol:

Separate the unencapsulated drug from the liposomal formulation using methods like

dialysis, size exclusion chromatography, or ultrafiltration.[1]

Disrupt the liposomes to release the encapsulated drug by adding a surfactant like Triton

X-100 or an organic solvent such as methanol.[1]

Quantify the concentration of the drug in the disrupted liposome fraction using a suitable

analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[1]

Calculate the EE and LC using the following formulas:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
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Caption: Experimental workflow for DSPE-PEG-COOH liposome preparation.
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Caption: Comparison of passive and active drug loading mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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